3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate
Overview
Description
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and dimethylamine to introduce the dimethylaminoethyl group . The propanoate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate involves its interaction with various molecular targets and pathways. It is known to act as an agonist or antagonist at certain serotonin receptors, influencing neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood, perception, and cognition .
Comparison with Similar Compounds
Similar compounds to 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate include:
Psilocybin: A naturally occurring compound with a similar indole structure, known for its hallucinogenic properties.
Dimethyltryptamine (DMT): Another indole derivative with psychoactive effects, often used in research to study its impact on the brain and behavior.
Serotonin: A neurotransmitter with an indole structure, playing a crucial role in regulating mood, appetite, and sleep.
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14(18)19-13-7-5-6-12-15(13)11(10-16-12)8-9-17(2)3/h5-7,10,16H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOGXPDQORRHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336912 | |
Record name | 4-Propionoyloxy-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373882-11-1 | |
Record name | 4-Propionoyloxy-N,N-dimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373882111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propionoyloxy-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PROPIONOYLOXY-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9BF25HPH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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